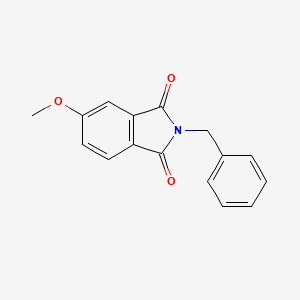

2-Benzyl-5-methoxyisoindoline-1,3-dione

説明

Significance of the Isoindoline-1,3-dione Scaffold in Modern Organic Synthesis and Materials Science

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide (B116566) moiety, is a cornerstone in modern organic chemistry due to its versatile applications. researchgate.netgsconlinepress.com This structural unit is integral to a variety of biologically active molecules of pharmaceutical importance. gsconlinepress.com Its derivatives are noted for their hydrophobicity and neutral structure, which allows them to easily traverse biological membranes. gsconlinepress.com This favorable pharmacokinetic property has led to the development of isoindoline-1,3-dione derivatives with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. gsconlinepress.commdpi.com

Beyond medicinal chemistry, the isoindoline-1,3-dione scaffold is significant in materials science and organic synthesis. researchgate.netresearchgate.net These compounds are utilized as colorants, dyes, polymer additives, and photochromic materials. researchgate.netresearchgate.netresearchgate.net The delocalized π-electrons within the isoindole structure make these compounds candidates for non-linear optical (NLO) materials, which have applications in telecommunications and high-density optical data storage. acgpubs.org The scaffold also serves as a crucial intermediate in various organic syntheses. mdpi.comnih.gov

| Field | Significance of Isoindoline-1,3-dione Scaffold | Examples of Applications |

| Medicinal Chemistry | Core structure in many biologically active molecules. gsconlinepress.com | Anticancer, anti-inflammatory, antiviral, and antibacterial agents. gsconlinepress.comnih.gov |

| Materials Science | Used in the development of new materials. nih.gov | Dyes, colorants, polymer additives, photochromic materials, NLO materials. researchgate.netresearchgate.netacgpubs.org |

| Organic Synthesis | Serves as a versatile intermediate. mdpi.comnih.gov | Synthesis of diverse heterocyclic compounds. researchgate.net |

Research Trajectory and Importance of Substituted N-Benzylphthalimide Derivatives

Within the broad family of isoindoline-1,3-dione derivatives, N-benzylphthalimides represent a significant area of research. nih.govresearchgate.net These compounds are characterized by a benzyl (B1604629) group attached to the nitrogen atom of the phthalimide core. The synthesis of N-benzylphthalimides is typically achieved through the reaction of phthalic acid derivatives with benzylamines at high temperatures or in the presence of a Lewis acid. nih.govresearchgate.net More modern, unconventional methods include transition metal-catalyzed carbonylative cyclizations and microwave-assisted synthesis. researchgate.net

Research into N-benzylphthalimide derivatives has been driven by their utility in mechanistic studies, particularly concerning photoreactions. nih.govresearchgate.net Furthermore, their biological activities have been a subject of investigation. For instance, certain N-benzyl pyridinium (B92312) hybrids of isoindoline-1,3-dione have been designed and evaluated as potential inhibitors of acetylcholinesterase for applications in Alzheimer's disease research. nih.gov The structural and electronic properties of N-substituted isoindoline-1,3-dione derivatives continue to be explored through both experimental and computational methods. acgpubs.org

Specific Research Context of 2-Benzyl-5-methoxyisoindoline-1,3-dione

The compound this compound is a specific N-benzylphthalimide derivative that has been synthesized and characterized for structural studies. nih.govresearchgate.net It was prepared through the reaction of a dimethyl phthalimide with benzyl hydrazine (B178648) under microwave irradiation. researchgate.net

The primary research focus on this molecule has been its structural elucidation via single-crystal X-ray diffraction. nih.govresearchgate.netnih.gov These studies have provided detailed insights into its molecular geometry. The molecule consists of two main planar components: the phthalimide system and the phenyl ring of the benzyl group. nih.govnih.gov These two planes are oriented at a dihedral angle of approximately 84.7°. nih.govnih.gov The methoxy (B1213986) group attached to the phthalimide ring is nearly coplanar with the ring itself. nih.govnih.gov In its crystalline form, the molecules of this compound are organized into a tape-like motif through non-classical C—H⋯O hydrogen bonds. nih.govnih.gov

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₃ nih.gov |

| Molecular Weight | 267.27 g/mol nih.gov |

| Crystal System | Monoclinic nih.gov |

| Dihedral Angle (Phthalimide & Phenyl Ring) | 84.7 (6)° nih.govnih.gov |

| C—C—O—C Torsion Angle (Methoxy Group) | -171.5 (2)° nih.govnih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-benzyl-5-methoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-12-7-8-13-14(9-12)16(19)17(15(13)18)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVOHZWHQWDVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl 5 Methoxyisoindoline 1,3 Dione and Analogous Systems

Classical and Conventional Approaches to Isoindoline-1,3-dione Core Construction

The traditional synthesis of the isoindoline-1,3-dione core predominantly relies on the formation of the imide ring through condensation reactions. These methods are well-established and widely utilized for their reliability and simplicity.

Condensation Reactions of Phthalic Anhydride (B1165640) with Primary Amines

The most common and straightforward method for the synthesis of N-substituted phthalimides, including 2-benzyl-5-methoxyisoindoline-1,3-dione, is the condensation reaction between a phthalic anhydride derivative and a primary amine. mdpi.com In the case of the title compound, this would involve the reaction of 4-methoxyphthalic anhydride with benzylamine (B48309).

This reaction typically proceeds by the nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating of this intermediate induces intramolecular cyclization via dehydration to yield the final isoindoline-1,3-dione. rsc.orgrsc.org The reaction is often carried out in a high-boiling solvent such as glacial acetic acid to facilitate the dehydration step. rsc.org

The general mechanism for this condensation is initiated by the nucleophilic amine attacking the electrophilic carbonyl carbon of the anhydride. This is followed by a proton transfer and the elimination of a water molecule to form the stable five-membered imide ring. The use of dehydrating agents can sometimes accelerate the cyclization of the phthalamic acid intermediate.

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phthalic anhydride, Glycine | Glacial acetic acid, reflux, 120 °C, 8 h | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | 97% | rsc.org |

| Phthalic anhydride, Primary amines | 10% Sulphamic acid, 110 °C | N-substituted phthalimides | 86-98% | researchgate.net |

| Phthalic anhydride, Hydrazine (B178648) hydrate | Microwave irradiation, 1-4 min | Phthalhydrazide | - |

High-Temperature or Lewis Acid-Catalyzed Reactions of Phthalic Acid Derivatives with Benzylamines

An alternative classical approach involves the reaction of phthalic acid derivatives, such as the diacid or its esters, with benzylamines at high temperatures. nih.gov This method also leads to the formation of the imide ring through a condensation-dehydration process. The high temperatures are necessary to drive the reaction towards the product by removing the water or alcohol formed as a byproduct.

The use of Lewis acid catalysts can facilitate these reactions by activating the carbonyl groups of the phthalic acid derivative, making them more susceptible to nucleophilic attack by the benzylamine. nih.gov Common Lewis acids employed for this purpose can include metal triflates or other metal-based catalysts. These catalysts can allow the reaction to proceed under milder conditions compared to the purely thermal approach. For instance, a triethylamine (B128534)/trinitromethane eutectic has been used as a catalyst for the reaction of phthalic acid and benzylamine at room temperature.

Advanced and Unconventional Synthetic Strategies

In recent years, more sophisticated and efficient methods for the synthesis of isoindoline-1,3-diones have been developed. These advanced strategies often offer advantages such as shorter reaction times, higher yields, and more environmentally benign conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like isoindoline-1,3-diones. nih.gov This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to a significant reduction in reaction times and an increase in product yields compared to conventional heating methods. nih.gov

Specifically, the synthesis of this compound has been successfully achieved using a microwave-assisted protocol. In this reported synthesis, a solution of dimethyl 4-methoxyphthalate, benzylhydrazine (B1204620) dihydrochloride, and triethylamine in ethanol (B145695) was subjected to microwave irradiation at 280 W and 185 °C for 30 minutes. nih.gov This method provides a rapid entry to the target compound, although the reported yield was modest at 15%. nih.gov The use of microwave irradiation has also been reported to significantly enhance the N-alkylation of phthalimides, a key step in the synthesis of N-substituted derivatives.

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethyl 4-methoxyphthalate, Benzylhydrazine dihydrochloride, Triethylamine | Ethanol, Microwave irradiation (280 W, 185 °C), 30 min | This compound | 15% | nih.gov |

| Phthalic anhydride, Aromatic amines | DMF, Microwave irradiation, 3-4 min | N-arylphthalimides | - | |

| Phthalimide (B116566), Benzyl (B1604629) chloride, K₂CO₃-Al₂O₃ | DMF, Microwave irradiation (750W), 420s | N-benzylphthalimide | 98% |

Transition Metal-Catalyzed Carbonylative Cyclizations

Transition metal-catalyzed reactions have provided innovative pathways for the construction of complex molecular architectures. For the synthesis of isoindoline-1,3-diones, palladium-catalyzed carbonylative cyclizations have proven to be a particularly effective strategy. nih.govnih.gov This methodology typically involves the reaction of an ortho-halo-substituted aromatic compound with a primary amine and carbon monoxide in the presence of a palladium catalyst.

A notable example is the palladium-catalyzed aminocarbonylation of o-halobenzoates, which produces 2-substituted isoindole-1,3-diones in good yields. nih.gov The reaction mechanism is believed to involve the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by the insertion of carbon monoxide to form an acylpalladium complex. Subsequent reaction with the amine leads to an o-amidocarboxylate intermediate, which then undergoes a base-catalyzed cyclization to afford the final isoindoline-1,3-dione. nih.gov This one-step approach is advantageous as it tolerates a variety of functional groups and allows for the synthesis of diverse isoindoline-1,3-dione derivatives. nih.govnih.gov

| Starting Materials | Catalyst/Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2-iodobenzoate, Benzylamine | Pd(OAc)₂, PPh₃, Cs₂CO₃, CO | Toluene, 95 °C, 1 atm | 2-Benzylisoindole-1,3-dione | 75% | |

| o-Bromobenzoic acid, Primary amines | Pd(OAc)₂, dppf, DABCO, CO | 100 °C, 10 h, 1 atm | Isoindoline-1,3-diones | Good to excellent |

Hexadehydro-Diels–Alder (HDDA) Domino Reactions

The Hexadehydro-Diels–Alder (HDDA) reaction is a powerful transformation in organic synthesis that involves the [4+2] cycloaddition of a diyne with an alkyne (a diynophile) to generate a highly reactive benzyne (B1209423) intermediate. wikipedia.orgnih.gov This intermediate can then be trapped in situ by a variety of reagents to form highly functionalized aromatic compounds. nih.gov The HDDA reaction is particularly well-suited for the rapid construction of complex, fused polycyclic aromatic systems through domino or cascade reaction sequences. wikipedia.org

In a typical HDDA domino reaction, a strategically designed polyyne substrate undergoes an initial, rate-limiting benzyne formation upon heating. wikipedia.org This is followed by a series of subsequent intramolecular trapping events or further cycloadditions, leading to the formation of intricate molecular architectures. wikipedia.org While the direct application of HDDA domino reactions for the synthesis of the simple isoindoline-1,3-dione core has not been extensively reported, the underlying principles of this methodology offer a potential, albeit unconventional, strategy for accessing more complex, fused heterocyclic systems that incorporate the isoindoline-1,3-dione moiety. The ability to generate aryne intermediates allows for the formation of new aromatic rings, which could then be further functionalized or incorporated into a larger heterocyclic framework. This approach is especially valuable for creating structurally novel compounds that are not easily accessible through traditional synthetic routes. wikipedia.orgnih.gov

Reactions Involving N-Arylbenzenecarboximidamides and Phthalic Anhydride

The reaction between N-arylbenzamidines and phthalic anhydride presents a viable route for the synthesis of N-substituted phthalimide derivatives. researchgate.net This method is part of a broader strategy to utilize C,N-diarylformamidines as versatile building blocks in the creation of complex heterocyclic structures. researchgate.net The synthesis of phthalimide derivatives through this pathway typically involves the condensation of these reactants. researchgate.netnih.gov

Traditionally, the synthesis of N-aryl phthalimides is achieved by the condensation of phthalic anhydride and aniline (B41778) derivatives, often requiring harsh reaction conditions. nih.gov However, recent advancements have focused on developing milder, organocatalytic strategies. nih.gov One such approach involves the in-situ activation of phthalamic acid, formed from the reaction of phthalic anhydride and an aniline, followed by an N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation. chemrxiv.org This method allows for the synthesis of a wide range of N-aryl phthalimides in excellent yields and enantioselectivities under mild conditions. chemrxiv.org Mechanistic studies suggest that the reaction proceeds through the formation of an isoimide (B1223178) intermediate, which is then activated by the NHC catalyst to generate an acylazolium intermediate that undergoes atroposelective amidation. chemrxiv.org

Green Chemistry Principles and Sustainable Synthesis of Isoindoline-1,3-diones

The principles of green chemistry are increasingly being applied to the synthesis of isoindoline-1,3-diones to minimize environmental impact. These approaches focus on reducing or eliminating the use of hazardous substances, employing renewable resources, and improving energy efficiency.

Catalyst-Free and Solventless Reaction Conditions

A significant advancement in the green synthesis of isoindoline-1,3-diones is the development of catalyst-free and solventless reaction conditions. One such method involves the simple heating of a mixture of phenylethylamine and phthalic anhydride, demonstrating a quick and efficient solvent-free synthesis. researchgate.net Another catalyst-free, one-pot method has been developed for the synthesis of isoindolin-1-imine derivatives in an aqueous medium at room temperature, achieving excellent yields (90–98%) through a cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for the solvent-free synthesis of these compounds. For instance, this compound has been synthesized by the reaction of dimethyl phthalimide with benzyl hydrazine under microwave irradiation. nih.govresearchgate.net

Utilization of Bio-Waste Derived Catalytic Systems (e.g., Water Extract of Onion Peel Ash)

In the quest for sustainable catalysts, bio-waste materials have shown considerable promise. The water extract of onion peel ash (WEOPA) has been successfully employed as an efficient, inexpensive, and recyclable catalytic system for the synthesis of isoindoline-1,3-dione derivatives. analis.com.my This method avoids the use of harmful and toxic catalysts like concentrated sulfuric acid or triphenylphosphine. analis.com.my

The catalytic activity of WEOPA is attributed to the presence of metal oxides, with major elements including phosphorus, magnesium, zinc, manganese, and sodium. analis.com.my The synthesis involves reacting various anilines with phthalic anhydride, resulting in moderate to good yields (62-91%). analis.com.my This approach not only provides a greener synthetic route but also offers an alternative for managing bio-waste. analis.com.my The preparation of the WEOPA catalyst is straightforward: dried onion peels are incinerated at 500 °C, and the resulting ash is stirred in distilled water. analis.com.my

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) |

| Aniline | Phthalic Anhydride | WEOPA | - | Isoindoline-1,3-dione derivative | 62-91 |

| Benzaldehyde | 4-hydroxycoumarin | WEOPA | 80 °C | Bisenol derivative | 62-94 |

Mechanochemical Approaches for Halogenation and Other Transformations

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. beilstein-journals.orgbeilstein-journals.org This technique has been applied to the direct and selective halogenation of C–H bonds in unsymmetrically substituted azobenzenes using N-halosuccinimides as the halogen source. beilstein-journals.orgbeilstein-journals.orgnih.gov These reactions can be performed under neat grinding or liquid-assisted grinding conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov

Interestingly, in some mechanochemical reactions involving N-iodosuccinimide (NIS), instead of aromatic C–H bond halogenation, imidation of an aliphatic C–H bond has been observed, highlighting the unique reactivity achievable through mechanochemistry. beilstein-journals.orgnih.gov

Ultrasound Irradiation in Aqueous Media

Ultrasound-assisted synthesis has gained traction as a green chemistry tool due to its ability to enhance reaction rates, improve yields, and often allow for milder reaction conditions. A variety of 3-hydroxyisoindolin-1-ones have been synthesized from 3-alkylidenephtalides under ultrasonic irradiation, demonstrating high efficiency and tolerance for various functional groups. rsc.orgnih.govresearchgate.net This method can also be scaled up for multigram synthesis and extended to produce other isoindolin-1-one (B1195906) derivatives in a one-pot fashion. rsc.orgnih.govresearchgate.net

Furthermore, a library of 3-substituted-isoindolin-1-ones has been synthesized from (Z)-3-benzylideneisobenzofuran-1(3H)-ones in a one-pot reaction under ultrasound irradiation, producing the desired products in high yields and short reaction times. nih.gov

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| (Z)-3-benzylideneisobenzofuran-1(3H)-one, Butylamine | p-TSA, NaBH3CN | Iso-propanol, 50 °C, Ultrasound | 3-substituted-isoindolin-1-one | High |

| 3-alkylidenephtalides | Primary amines | Ultrasound | 3-hydroxyisoindolin-1-one | High |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a fundamental tool for elucidating the molecular structure of 2-Benzyl-5-methoxyisoindoline-1,3-dione, offering detailed insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR Spectral Analysis for Connectivity

Proton NMR spectroscopy confirms the connectivity of the protons within the this compound molecule. The analysis, conducted in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the aromatic protons of the phthalimide (B116566) and benzyl (B1604629) moieties, as well as the methylene (B1212753) and methoxy (B1213986) group protons. nih.gov

The proton on carbon 7 (H7) of the isoindoline (B1297411) ring appears as a doublet at δ 7.77 ppm with a coupling constant (J) of 8.3 Hz. nih.gov The protons of the benzyl group's phenyl ring (H-Ph) present as a multiplet at δ 7.44 ppm for two protons and are part of a more complex multiplet at δ 7.31 ppm, which also includes the proton at position 4 (H4). nih.gov The proton at position 6 (H6) is observed as a doublet of doublets at δ 7.16 ppm, with coupling constants of 8.3 Hz and 2.3 Hz. nih.gov The benzylic methylene protons (CH₂) resonate as a sharp singlet at δ 4.85 ppm, and the methoxy group (OCH₃) protons appear as a singlet at δ 3.95 ppm. nih.gov

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.77 | d | 8.3 | 1H | H7 |

| 7.44 | m | - | 2H | H-Ph |

| 7.31 | m | - | 4H | H4, 3xH-Ph |

| 7.16 | dd | 8.3, 2.3 | 1H | H6 |

| 4.85 | s | - | 2H | CH₂ |

| 3.95 | s | - | 3H | OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the precise molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS-ESI) for Exact Mass Determination

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is the definitive method for determining the exact mass of a molecule, which in turn confirms its elemental formula. Although a specific HRMS-ESI spectrum for this compound (C₁₆H₁₃NO₃) has not been located in the reviewed literature, this technique would be expected to yield a measured mass that closely matches the calculated theoretical exact mass, providing unambiguous confirmation of the compound's molecular formula.

Vibrational Spectroscopy Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. An FT-IR spectrum for this compound has not been found in the available literature. However, a hypothetical spectrum would be expected to exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching of the imide functionality, typically in the region of 1700-1770 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching for the aromatic rings, and C-O stretching for the ether linkage of the methoxy group.

X-ray Crystallography and Solid-State Structural Analysis

The compound crystallizes in the monoclinic space group P2₁/n. nih.gov The molecule is composed of two primary planar moieties: the phthalimide system and the phenyl ring of the benzyl group. nih.gov These two planar systems are not coplanar; they are oriented at a dihedral angle of 84.7(6)°. nih.gov The methoxy group is nearly coplanar with the phthalimide ring system. nih.gov In the crystal structure, molecules are linked through non-classical C—H···O hydrogen bonds, forming a one-dimensional supramolecular assembly. nih.gov

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₆H₁₃NO₃ |

| Formula weight | 267.27 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.476(4) |

| b (Å) | 5.264(3) |

| c (Å) | 28.295(13) |

| β (°) | 93.589(9) |

| Volume (ų) | 1260.0(11) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| Final R indices [I > 2σ(I)] | R₁ = 0.053 |

| R indices (all data) | wR₂ = 0.137 |

Determination of Molecular Conformation and Dihedral Angles in this compound

The molecular structure of this compound is characterized by a non-planar conformation, primarily composed of two planar moieties: a phthalimide system and a phenyl ring. nih.gov These two groups are connected by a methylene bridge. The phthalimide system itself is nearly perfectly planar, with a root-mean-square (r.m.s.) deviation of 0.007 Å. nih.gov

The methoxy substituent at the C5 position of the phthalimide core is observed to be almost coplanar with the ring system. This is demonstrated by the C4—C5—O5—C8 torsion angle of -171.5 (2)°. nih.gov

| Parameter | Value (°) |

|---|---|

| Dihedral Angle (Phthalimide Plane vs. Phenyl Plane) | 84.7 (6) |

| C1—N2—C9—C10 Torsion Angle | 93.1 (3) |

| C3—N2—C9—C10 Torsion Angle | -86.0 (3) |

| C4—C5—O5—C8 Torsion Angle | -171.5 (2) |

Analysis of Supramolecular Assembly and Non-Covalent Interactions (e.g., C–H⋅⋅⋅O Hydrogen Bonds)

In the crystalline state, molecules of this compound engage in self-assembly through specific non-covalent interactions, leading to a well-defined supramolecular architecture. nih.gov The crystal packing is primarily governed by non-classical C–H⋅⋅⋅O hydrogen bonds. nih.gov

These interactions involve CH groups from both the aromatic rings and the methylene bridge acting as hydrogen bond donors, with oxygen atoms from the carbonyl and methoxy groups serving as acceptors. nih.gov The collective effect of these C–H⋅⋅⋅O bonds is the formation of a one-dimensional "tape" motif that extends along the researchgate.net crystallographic direction. nih.gov This ordered arrangement highlights the crucial role of weak intermolecular forces in the solid-state structure of the compound.

The specific geometric parameters of these hydrogen bonds have been determined, confirming their nature and strength. The interactions identified are C4—H4⋅⋅⋅O5 and C7—H7⋅⋅⋅O1. nih.gov Detailed measurements of the bond lengths and angles are provided in the table below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C4—H4···O5(i) | 0.95 | 2.57 | 3.505 (3) | 168 |

| C7—H7···O1(ii) | 0.95 | 2.40 | 3.247 (3) | 149 |

Symmetry codes: (i) −x, −y+3, −z+2; (ii) −x+1, −y+1, −z+2.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govwikipedia.org It is widely employed to predict a variety of molecular properties with a favorable balance between computational cost and accuracy. nih.gov For a molecule like 2-Benzyl-5-methoxyisoindoline-1,3-dione, DFT calculations can elucidate its electronic characteristics, reactivity, and spectroscopic signatures. Such calculations are typically performed using specific functionals and basis sets, for example, the B3LYP functional with 6-31G* or 6-311+G** basis sets, which have been effectively used for related phthalimide (B116566) compounds. researchgate.net

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. rsc.org

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates electron-donating ability. Higher energy means it is a better electron donor. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates electron-accepting ability. Lower energy means it is a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived. These parameters provide quantitative measures of a molecule's stability and reactivity. rsc.org

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). "Soft" molecules have a small energy gap and are more reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / 2η.

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. |

| Chemical Softness (S) | 1 / η | High value indicates low stability and high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the ability to attract electrons. |

| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | Indicates the propensity to accept electrons; a measure of electrophilic character. |

DFT calculations are highly effective in predicting vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.net Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR spectra. For phthalimide derivatives, characteristic IR bands include the C=O stretching vibrations of the imide group, which are typically observed in the 1709–1782 cm⁻¹ range. tandfonline.com

Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm molecular structure. For related phthalimide Schiff base derivatives, protons on the phthalimide ring typically exhibit signals in the 7.86–8.54 ppm range in ¹H NMR spectra. tandfonline.com The experimental ¹H NMR spectrum of this compound shows signals for the aromatic protons and specific signals for the benzyl (B1604629) (CH₂) and methoxy (B1213986) (OCH₃) groups, which can be accurately reproduced by DFT calculations.

The HOMO-LUMO energy gap calculated via DFT is directly related to the electronic absorption properties of a molecule. Time-Dependent DFT (TD-DFT) is a powerful extension used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org The energy gap provides a theoretical estimate of the lowest energy electronic transition, which corresponds to the absorption of light at a specific wavelength. This is fundamental to understanding the color and photochemical properties of the compound. For many organic molecules, a smaller HOMO-LUMO gap correlates with absorption at longer wavelengths (a red shift).

Molecular Modeling and Docking Simulations for Interaction Mechanisms

Molecular modeling, and specifically molecular docking, are computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for predicting the binding affinity and interaction modes of a potential drug candidate with its biological target. nih.gov

Molecular docking simulations can be used to investigate how this compound might interact with various biological targets. Phthalimide and isoindoline-1,3-dione derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often by inhibiting specific enzymes like cyclooxygenases (COX) or binding to plasma proteins. nih.govmdpi.com

A docking study involves placing the 3D structure of this compound into the active site of a target protein. The simulation then explores various binding poses and scores them based on a scoring function, which estimates the binding free energy. mdpi.com A lower binding energy (more negative value) indicates a more stable protein-ligand complex and higher binding affinity. nanobioletters.com For example, docking studies of other phthalimide derivatives with plasma proteins have shown binding energies in the range of -35 kJ·mol⁻¹. nih.gov

The key structural features of this compound that would govern its interactions include:

The Phthalimide Ring: The two carbonyl (C=O) groups are excellent hydrogen bond acceptors.

The Benzyl Group: The aromatic ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's active site.

The Methoxy Group: The oxygen atom can act as a hydrogen bond acceptor.

These interactions collectively determine the binding specificity and affinity of the compound for a given protein target. Docking studies can thus provide a structural hypothesis for the compound's mechanism of action at a molecular level. nih.govmdpi.com

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Receptor Binding Sites

The interaction between a ligand like this compound and a biological receptor is governed by a variety of non-covalent forces. thescipub.com The specific functional groups of the molecule—the isoindoline-1,3-dione core, the benzyl ring, and the methoxy group—dictate its potential for forming hydrogen bonds and engaging in hydrophobic interactions, which are crucial for stabilizing the ligand-receptor complex. thescipub.comnih.gov

Hydrogen Bonding: While the core isoindoline-1,3-dione structure in this compound lacks a classic hydrogen bond donor (like an N-H proton), its carbonyl (C=O) and methoxy (-OCH₃) oxygens act as hydrogen bond acceptors. nih.gov Crystallographic studies of the molecule itself reveal the presence of non-classical C-H···O hydrogen bonds that mediate its self-assembly in the crystal lattice. nih.govnih.gov In a receptor's active site, these oxygen atoms can form crucial hydrogen bonds with amino acid residues that are hydrogen bond donors, such as Arginine, Tyrosine, or Serine. nih.gov For instance, in studies of related isoindoline-1,3-dione derivatives targeting the COX-2 enzyme, hydrogen bonds were observed between the carbonyl groups and residues like Arg120 and Tyr355, anchoring the ligand in the binding site. nih.gov

Hydrophobic Interactions: Hydrophobic interactions are a primary driving force for ligand binding. cambridgemedchemconsulting.comresearchgate.net The planar phthalimide system and the appended benzyl ring of this compound are significant hydrophobic moieties. nih.gov These aromatic rings can engage in favorable π-π stacking or edge-to-face interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan within a receptor pocket. mdpi.com Docking studies on similar compounds have shown these types of interactions are critical for affinity. For example, derivatives docked into the dopamine D₂ receptor showed π-π stacking with Trp386 and Phe390. mdpi.com The benzyl group, in particular, can fit into hydrophobic pockets, displacing water molecules and contributing favorably to the binding energy. Leucine, valine, and alanine are common residues that form these hydrophobic contacts. cambridgemedchemconsulting.com

The combination of directed hydrogen bonds and extensive hydrophobic interactions determines the molecule's binding affinity and specificity for a particular receptor. nih.gov

| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues | Reference Example |

|---|---|---|---|

| Carbonyl Oxygens (C=O) | Hydrogen Bond Acceptor | Arginine (Arg), Tyrosine (Tyr), Serine (Ser) | Interaction with Arg120 and Tyr355 in COX-2. nih.gov |

| Methoxy Oxygen (-OCH₃) | Hydrogen Bond Acceptor | Lysine (Lys), Asparagine (Asn) | General potential for H-bonding in active sites. |

| Benzyl Ring | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π stacking with Trp386 and Phe390 in Dopamine D₂ Receptor. mdpi.com |

| Phthalimide System | Hydrophobic, π-π Stacking | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Interaction with hydrophobic pockets in various enzymes. thescipub.comcambridgemedchemconsulting.com |

Homology Modeling for Uncharacterized Receptor Systems in Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajchem-a.com This method requires a three-dimensional structure of the target receptor, which is typically obtained through experimental methods like X-ray crystallography. However, for many biological targets, an experimental structure is not available.

In such cases, homology modeling (also known as comparative modeling) is employed to construct a 3D model of the target protein. The process relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The key steps are:

Template Identification: The amino acid sequence of the target protein is used to search a database (like the Protein Data Bank or PDB) for proteins with known structures (templates) that have a high sequence similarity.

Sequence Alignment: The target sequence is aligned with the template sequence(s).

Model Building: A 3D model of the target is constructed based on the atomic coordinates of the template structure.

Model Refinement and Validation: The generated model is energetically minimized and assessed for its stereochemical quality and structural correctness.

Once a reliable homology model is built, it can be used in docking studies to investigate how ligands like this compound might bind. This approach has been successfully applied to the study of related compounds. For instance, before the crystal structure of the dopamine D₂ receptor was solved, homology models were used to study the binding poses of ligands. mdpi.com Similarly, homology modeling has been instrumental in designing new benzoheterocyclic 4-aminoquinoline inhibitors against the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS) protein, a key antimalarial target for which a model was constructed to guide docking and drug design efforts. unar.ac.id This methodology allows for structure-based drug design to proceed even in the absence of experimentally determined receptor structures.

Quantitative Structure-Property Relationship (QSPR) Investigations for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the structural features essential for a desired effect, thereby saving time and resources in drug discovery. nih.gov

The development of a QSAR/QSPR model for a class of compounds like isoindoline-1,3-dione derivatives typically involves the following steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is assembled. For modeling purposes, these values are often converted to a logarithmic scale (e.g., pIC₅₀ = -logIC₅₀). nih.gov

Molecular Descriptor Calculation: The 2D or 3D structure of each molecule is used to calculate a wide range of numerical descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. nih.gov

Model Building and Validation: Statistical methods are used to build a mathematical equation that links the descriptors to the activity. A subset of descriptors is selected using algorithms like Genetic Function Algorithm (GFA) to create a predictive model. nih.gov The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets.

For example, a QSAR study was conducted on a series of 1,3-dioxoisoindoline-4-aminoquinolines with antiplasmodial activity. nih.gov In that study, molecular structures were first optimized using Density Functional Theory (DFT), and then various descriptors were calculated. The resulting model successfully correlated the compounds' structural features with their activity against Plasmodium falciparum, providing a tool to design new, more potent antiplasmodial agents. nih.gov

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional | Based on molecular formula and connectivity (2D). | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors. |

| Topological | Characterize molecular shape and branching based on the 2D graph. | Wiener Index, Kier & Hall Connectivity Indices. |

| Geometrical | Describe the 3D size and shape of the molecule. | Molecular Surface Area, Molecular Volume, Shadow Indices. |

| Quantum-Chemical | Derived from quantum mechanics calculations (e.g., DFT). | HOMO/LUMO energies, Dipole Moment, Atomic Charges. ajchem-a.comsemanticscholar.org |

| Lipophilicity | Relates to the molecule's hydrophobicity. | LogP (octanol-water partition coefficient). semanticscholar.org |

Mechanistic Computational Studies for Reaction Pathways and Regioselectivity

Computational chemistry is a fundamental tool for elucidating the mechanisms of chemical reactions, including those for synthesizing or modifying the isoindoline-1,3-dione scaffold. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and products, providing a detailed understanding of reaction pathways.

Methods like Density Functional Theory (DFT) are commonly used to calculate the energies of different molecular species along a reaction coordinate. mdpi.com The activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the reaction rate. By comparing the activation energies of competing pathways, chemists can predict the major product of a reaction.

These computational studies are particularly useful for explaining and predicting selectivity:

Regioselectivity: In reactions where a product can be formed with different orientations (e.g., cycloadditions), computational analysis of the transition state energies for each possible regioisomer can predict which one will be preferentially formed. Studies on [3+2] cycloaddition reactions have shown that the regiochemical outcome can be determined by analyzing steric and electronic effects in the transition states. mdpi.com In some cases, steric repulsion is the dominant factor controlling regioselectivity. mdpi.com

Stereoselectivity: For reactions that can produce different stereoisomers (e.g., enantiomers or diastereomers), computational methods can predict the stereochemical outcome. For example, theoretical computations have been used to investigate the exo-selectivity observed in the reduction of a tetrahydro-1H-isoindole-1,3(2H)-dione derivative with sodium borohydride (NaBH₄), providing insight into the reaction mechanism. researchgate.net

By modeling these reaction pathways, computational studies can rationalize experimental observations and guide the design of new synthetic routes to obtain specific, desired products with high selectivity.

Advanced Reactivity and Synthetic Applications of the Isoindoline 1,3 Dione Scaffold

Role as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

The isoindoline-1,3-dione moiety, commonly known as phthalimide (B116566), is widely recognized for its utility as a versatile building block in organic synthesis. This significance stems from its chemical stability and its ability to participate in a variety of chemical transformations, making it an invaluable intermediate for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

One of the most classical and well-established applications of the isoindoline-1,3-dione scaffold is in the Gabriel synthesis of primary amines. In this context, the phthalimide anion acts as a surrogate for the ammonia (B1221849) anion, allowing for the alkylation of the imide nitrogen. Subsequent cleavage of the phthaloyl group, typically under hydrazinolysis or acidic conditions, liberates the primary amine, providing a robust and clean method for their preparation.

Beyond its role in amine synthesis, the isoindoline-1,3-dione nucleus is a key component in the construction of a diverse range of heterocyclic compounds. Its diacyl-substituted nitrogen atom and aromatic ring system offer multiple sites for chemical modification, enabling its elaboration into more complex structures. For instance, derivatives of isoindoline-1,3-dione have been utilized as precursors in the synthesis of various alkaloids and other natural products.

The compound 2-Benzyl-5-methoxyisoindoline-1,3-dione itself serves as a valuable intermediate. The N-benzyl group can influence the molecule's reactivity and solubility, and can also be a key pharmacophoric element in drug design. The methoxy (B1213986) group at the 5-position activates the aromatic ring towards electrophilic substitution and can participate in hydrogen bonding interactions, further modulating the molecule's properties and potential applications. The stable, planar phthalimide system provides a rigid core upon which further chemical complexity can be built. nih.gov

Strategies for Functionalization and Derivatization of the Isoindoline-1,3-dione Nucleus

The chemical versatility of the isoindoline-1,3-dione scaffold is further demonstrated by the array of reactions that can be employed to functionalize and derivatize its core structure. These modifications can be targeted at either the aromatic ring or the imide functionality, allowing for the fine-tuning of the molecule's steric and electronic properties.

Halogenation Reactions

Halogenation of the aromatic ring of the isoindoline-1,3-dione nucleus is a common strategy to introduce functional handles for further synthetic transformations, such as cross-coupling reactions, or to directly modulate the biological activity of the molecule. The position of halogenation is dictated by the directing effects of the substituents on the aromatic ring.

In the case of this compound, the aromatic ring of the isoindoline-1,3-dione core is substituted with a methoxy group at the 5-position and the dicarboximide ring. The methoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance. The dicarboximide moiety is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl groups.

Considering these competing effects, electrophilic aromatic substitution reactions, such as bromination, on the 5-methoxyisoindoline-1,3-dione (B105389) ring would be expected to occur at the positions ortho to the strongly activating methoxy group, namely the 4- and 6-positions. The directing effect of the methoxy group generally overrides the deactivating, meta-directing effect of the imide functionality. For example, the bromination of N-methyl-4-amino-phthalimide occurs at the 5-position, ortho to the activating amino group. google.com

| Reactant | Reagent | Expected Product(s) |

| This compound | Br₂/FeBr₃ | 2-Benzyl-4-bromo-5-methoxyisoindoline-1,3-dione and 2-Benzyl-6-bromo-5-methoxyisoindoline-1,3-dione |

Regioselective Ring-Opening Reactions of Related Epoxy Alcohol Derivatives

The isoindoline-1,3-dione moiety can be introduced into molecules containing other functional groups through nucleophilic substitution reactions. A notable example is the regioselective ring-opening of epoxides. The phthalimide anion, typically generated from phthalimide using a base such as potassium carbonate, is a potent nucleophile that can attack an epoxide ring, leading to the formation of β-phthalimido-alcohols.

This reaction is highly valuable for the synthesis of amino alcohols, which are important chiral building blocks in the synthesis of many natural products and pharmaceuticals. The regioselectivity of the epoxide ring-opening is influenced by both steric and electronic factors. Under basic or neutral conditions, the reaction generally proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

For instance, the reaction of an unsymmetrical epoxide with potassium phthalimide would preferentially yield the product where the phthalimide group is attached to the less substituted carbon, and the hydroxyl group is formed at the more substituted carbon. This regioselectivity provides a reliable method for the controlled introduction of the phthalimide group and a hydroxyl group in a 1,2-relationship.

| Epoxide Substrate | Nucleophile | Major Product |

| Propylene oxide | Potassium phthalimide | 1-(1,3-Dioxoisoindolin-2-yl)propan-2-ol |

| Styrene oxide | Potassium phthalimide | 2-(1,3-Dioxoisoindolin-2-yl)-1-phenylethan-1-ol |

Knoevenagel Condensation for Novel Derivatives

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a weak base. While the isoindoline-1,3-dione scaffold itself does not possess an active methylene group directly suitable for a Knoevenagel condensation, its derivatives can be designed to participate in such reactions.

However, it is important to note that the methylene group of the N-benzyl substituent in this compound is not sufficiently acidic to act as the active methylene component in a Knoevenagel condensation under typical conditions. Instead, the isoindoline-1,3-dione moiety can be incorporated into molecules that contain a separate active methylene group. For example, a synthetic strategy could involve attaching a malonate or a cyanoacetate (B8463686) group to the isoindoline-1,3-dione scaffold through a suitable linker. This functionalized derivative could then undergo a Knoevenagel condensation with an aldehyde or ketone to generate more complex, α,β-unsaturated systems.

Alternatively, related dione (B5365651) structures such as indane-1,3-dione, which do possess a highly acidic methylene group flanked by two carbonyls, are well-known to readily participate in Knoevenagel condensations. nih.gov

Integration of the Isoindoline-1,3-dione Moiety into Complex Molecular Architectures (e.g., Hybrid Scaffolds)

The isoindoline-1,3-dione scaffold is frequently incorporated into more complex molecular architectures, including hybrid molecules, to combine its desirable properties with those of other pharmacophores. This molecular hybridization strategy is a powerful tool in drug discovery, aiming to develop novel therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles.

A number of clinically used drugs feature the isoindoline-1,3-dione core, highlighting its importance in medicinal chemistry. For example, thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, are immunomodulatory drugs that contain the isoindoline-1,3-dione moiety linked to a glutarimide (B196013) ring. mdpi.com These molecules have demonstrated significant therapeutic effects in the treatment of multiple myeloma and other cancers.

The synthesis of hybrid molecules often involves the condensation of a functionalized isoindoline-1,3-dione derivative with another biologically active scaffold. For instance, isoindoline-1,3-dione has been hybridized with benzimidazole (B57391) to create multi-target anti-inflammatory agents. nih.gov Similarly, hybrid structures incorporating naphthoquinone and quinolinedione scaffolds with the isoindoline-1,3-dione moiety have been explored for their antineoplastic properties. mdpi.commdpi.com

In the context of this compound, the N-benzyl group can be considered a point of attachment for another pharmacophore, or the isoindoline-1,3-dione ring itself can be further functionalized to link to other molecular fragments. The methoxy group can also be a site for modification, for example, through demethylation to a phenol, which can then be used for further derivatization.

Structure-Activity Relationship (SAR) Theoretical Investigations based on Molecular Design and Substituent Effects

Theoretical investigations, including computational and molecular modeling studies, play a crucial role in understanding the structure-activity relationships (SAR) of isoindoline-1,3-dione derivatives. These studies help to elucidate how different substituents on the isoindoline-1,3-dione scaffold influence its biological activity and its interactions with biological targets.

For derivatives of isoindoline-1,3-dione, several key structural features are often considered in SAR studies:

The N-substituent: The nature of the substituent at the nitrogen atom of the imide is critical for biological activity. In this compound, the benzyl (B1604629) group can engage in hydrophobic and π-π stacking interactions with protein targets. The flexibility of the methylene linker allows the benzyl group to adopt various conformations to optimize these interactions.

The planar isoindoline-1,3-dione ring system: The rigid and planar nature of the phthalimide ring provides a well-defined scaffold for the presentation of substituents. The carbonyl groups of the imide functionality are potent hydrogen bond acceptors and can play a crucial role in receptor binding.

Molecular docking studies are frequently employed to predict the binding modes of isoindoline-1,3-dione derivatives within the active sites of their target proteins. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. Quantum-chemical-based investigations, such as Density Functional Theory (DFT) studies, can provide insights into the molecular and electronic properties of these compounds, further aiding in the rational design of new derivatives with enhanced activity. semanticscholar.org

Future Research Directions in 2 Benzyl 5 Methoxyisoindoline 1,3 Dione and Isoindoline 1,3 Dione Chemistry

Exploration of Novel and Highly Efficient Sustainable Synthetic Routes

Traditional methods for synthesizing N-substituted phthalimides, including N-benzylphthalimides like the title compound, often involve the reaction of phthalic acid derivatives with amines at high temperatures or in the presence of Lewis acids. nih.govresearchgate.net However, contemporary research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Future efforts are directed towards "green chemistry" principles. This includes the development of solventless reactions, such as the simple heating of phthalic anhydride (B1165640) with an amine, which offers a rapid and environmentally benign alternative. researchgate.net Microwave-assisted synthesis represents another key area of advancement, a technique already used for preparing 2-Benzyl-5-methoxyisoindoline-1,3-dione. nih.govresearchgate.net This method can significantly reduce reaction times and improve yields. nih.gov Additionally, the exploration of novel catalytic systems, such as niobium-based catalysts, and the use of greener solvent systems like water-isopropanol mixtures, are promising avenues for creating moderate to excellent yields of isoindoline-1,3-diones under milder conditions. researchgate.net Carbonyl-free protocols are also being investigated to further enhance the atom economy and sustainability of these synthetic transformations. rsc.org

Advanced Computational Approaches for Deeper Insights into Structure-Function Relationships

Computational chemistry provides powerful tools for understanding the intricate relationship between the structure of isoindoline-1,3-dione derivatives and their chemical or biological function. Advanced computational approaches are becoming indispensable in this field.

Hirshfeld surface analysis is a key technique used to visualize and analyze the various intermolecular interactions within the crystal structures of these compounds. tandfonline.com For this compound, crystallographic studies have already identified non-classical C—H⋯O hydrogen bonds that dictate its supramolecular assembly. nih.govnih.gov

Furthermore, Density Functional Theory (DFT) calculations are employed to investigate the electronic properties of these molecules. tandfonline.com Such studies provide insights into physical descriptors, Molecular Electrostatic Potential (MEP) maps, charge distribution, and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which relates to the molecule's reactivity. tandfonline.comresearchgate.net For drug design applications, molecular docking and molecular dynamics simulations are crucial. nih.gov These methods predict how isoindoline-1,3-dione derivatives bind to biological targets, such as enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease research. nih.gov These computational insights can guide the synthesis of new derivatives with enhanced activity.

Development of Multifunctionalized Isoindoline-1,3-dione Cores for Diverse Applications

The isoindoline-1,3-dione core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.commdpi.com A significant future direction is the rational design and synthesis of multifunctionalized and fused-ring derivatives to create novel compounds with diverse therapeutic potential.

Researchers are developing efficient strategies to construct complex, polycyclic isoindoline-1,3-dione structures. rsc.orgscispace.com One innovative approach involves a hexadehydro-Diels–Alder (HDDA) domino reaction to produce fused multifunctionalized isoindoline-1,3-diones, forming multiple new carbon-carbon and carbon-oxygen bonds in a single transformation. rsc.orgscispace.com

The goal of this structural diversification is to tap into the broad spectrum of biological activities associated with this scaffold. Derivatives are being investigated for numerous applications, including as analgesic, anti-inflammatory, anticonvulsant, antimicrobial, and antitumor agents. mdpi.comnih.govmdpi.com There is also significant interest in their potential as neuroprotective agents for treating neurodegenerative conditions and as inhibitors of β-amyloid aggregation. nih.govtandfonline.com By modifying the core structure with various functional groups and pharmacophores, scientists aim to develop next-generation compounds with improved efficacy and specificity for a wide range of applications in medicine and materials science. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO₃ | nih.govnih.gov |

| Molecular Weight | 267.27 g/mol | nih.govbldpharm.com |

| Appearance | White solid / Colourless block-like crystals | nih.gov |

| Melting Point | 448–449 K (175-176 °C) | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2/n | nih.gov |

| Dihedral Angle | 84.7 (6)° (between phthalimide (B116566) system and phenyl ring) | nih.govnih.gov |

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 2-Benzyl-5-methoxyisoindoline-1,3-dione?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include:

- Space group : Monoclinic (derived from lattice constants ) .

- Refinement software : SHELXL for least-squares refinement (, , data-to-parameter ratio = 12.0) .

- Data collection : Use a Bruker SMART 1000 CCD diffractometer with graphite-monochromated radiation and scans. Multi-scan absorption corrections (e.g., SADABS) improve accuracy .

Q. How should researchers approach the synthesis of this compound?

While direct synthesis protocols are not detailed in the evidence, analogous isoindoline-1,3-dione derivatives are synthesized via:

- Cyclization reactions : Using substituted phthalic anhydrides and amines.

- Methoxy-group incorporation : Electrophilic aromatic substitution or protective group strategies. Validate purity via melting point analysis and spectroscopic methods (NMR, FT-IR).

Q. What safety protocols are critical when handling isoindoline-1,3-dione derivatives?

- First aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15+ minutes. Consult a physician immediately .

- Storage : Store derivatives at 0–6°C in airtight containers to prevent degradation.

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement metrics (e.g., high ) be resolved?

- Data quality : Ensure ratios (e.g., 0.954/0.993) via multi-scan corrections to minimize absorption errors .

- Parameterization : Over-parameterization may inflate ; use restraints for disordered regions. Cross-validate with DFT calculations or Hirshfeld surface analysis.

Q. What computational tools complement SHELX in structural analysis?

- Molecular modeling : Pair SHELX-refined structures with Gaussian or ORCA for electronic property calculations (e.g., HOMO-LUMO gaps).

- Visualization : Use Mercury (CCDC) for packing diagrams and intermolecular interactions.

Q. How can factorial design optimize reaction conditions for isoindoline-1,3-dione derivatives?

- Variables : Test temperature, solvent polarity, and catalyst loading in a 2 factorial setup .

- Response metrics : Yield, crystallinity, and reaction time. Use ANOVA to identify significant factors.

Q. What theoretical frameworks guide mechanistic studies of isoindoline-1,3-dione reactivity?

- DFT/MD simulations : Model transition states for cyclization or substitution reactions.

- Reaction fundamentals : Apply Eyring equations to kinetic data for activation energy estimation .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。